Hdac3-IN-2 -

Hdac3-IN-2

Catalog Number: EVT-15272343
CAS Number:
Molecular Formula: C16H21N5O2
Molecular Weight: 315.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanistic Insights into HDAC3 Inhibition

Structural Basis of HDAC3 Selectivity and Binding Dynamics

Role of Pyrazinyl Hydrazide Scaffold in Target Engagement

The pyrazinyl hydrazide scaffold serves as the cornerstone of HDAC3-IN-2’s (compound 4i) selectivity and potency. Unlike traditional hydroxamate-based inhibitors, this scaffold features a hydrazide group that chelates the catalytic zinc ion within HDAC3’s active site (IC₅₀: 14 nM) [3]. The pyrazine ring enhances π-π stacking interactions with Phe200 and Phe156 in the HDAC3 binding pocket, while the hydrazide linker occupies the hydrophobic channel adjacent to the zinc-binding site [10]. This architecture minimizes interactions with the "foot pocket" of HDAC1/2—a structural divergence (Tyr107 in HDAC3 vs. Ser107 in HDAC1/2) that underpins HDAC3-IN-2’s 15–30× selectivity over other class I HDACs [9] [10]. Computational simulations confirm that the alkyl chain length optimizes van der Waals contacts with Leu144 and Val33, further stabilizing the inhibitor-enzyme complex [10].

Table 1: Key Structural Interactions of HDAC3-IN-2 with HDAC3

Structural ElementResidue InteractionBinding Contribution
Zinc-binding groupZn²⁺ ionChelation via hydrazide carbonyl
Pyrazine ringPhe200, Phe156π-π stacking
Alkyl linkerLeu144, Val33Hydrophobic van der Waals
Cap groupSurface residuesSolvent exposure

Inositol Tetraphosphate (IP4) as a Co-regulator of HDAC3 Activation

HDAC3’s catalytic activity is intrinsically dependent on its association with the nuclear receptor co-repressor complexes NCOR/SMRT. Structural studies reveal that inositol tetraphosphate (IP4) acts as an "intermolecular glue" bridging HDAC3 and the deacetylase-activating domain (DAD) of SMRT/NCOR [2] [8]. IP4 forms hydrogen bonds with HDAC3’s His17, Lys25, and Arg265, while simultaneously engaging SMRT-DAD residues Tyr470 and Lys474 [2] [4]. This ternary assembly induces a conformational shift in HDAC3, opening its catalytic channel for substrate access [8]. Mutations disrupting IP4 binding (e.g., SMRT-Y470A) abolish HDAC3 activity in vivo, confirming IP4’s non-redundant role in activation [4] [8]. HDAC3-IN-2 exploits this mechanism by competing with IP4-stabilized conformations, thereby destabilizing the HDAC3-co-repressor complex [10].

Enzymatic vs. Non-Enzymatic Functions of HDAC3 in Disease Contexts

Modulation of Nuclear Receptor Co-repressor Complexes (NCOR/SMRT)

HDAC3 enzymatically and non-enzymatically regulates transcription via NCOR/SMRT complexes. These complexes incorporate HDAC3, GPS2 (G-protein pathway suppressor 2), and TBL1/TBLR1, forming a repression platform for nuclear receptors (e.g., Rev-erbα) [7] [8]. Enzymatically, HDAC3 deacetylates histone H3 lysines (H3K9, H3K27) at target gene promoters, compacting chromatin and silencing lipogenic genes (e.g., SREBP1c, FASN) [8] [9]. Non-enzymatically, HDAC3 scaffolds the assembly of the co-repressor complex. Mice bearing DAD mutations in both NCOR and SMRT (NS-DADm) lack detectable HDAC3 deacetylase activity yet survive to adulthood—unlike HDAC3-null mice, which die embryonically. This demonstrates HDAC3’s essential non-catalytic role in development [4] [8]. In triple-negative breast cancer (TNBC), HDAC3-IN-2 disrupts NCOR/SMRT complex integrity, evidenced by reduced co-immunoprecipitation of HDAC3 with TBL1 and GPS2 [3] [9].

Impact on Histone and Non-Histone Protein Acetylation Networks

HDAC3-IN-2 exerts dual effects on acetylation networks:

  • Histone Acetylation: In TNBC cells (MDA-MB-231), HDAC3-IN-2 increases acetylation of H3K9, H3K27, and H4K12 at gene promoters, derepressing pro-apoptotic genes (CASP3, CASP7) and downregulating proliferation markers (Bcl-2, EGFR) [3] [9]. Global H3 acetylation rises in rheumatoid arthritis (RA) PBMCs with reduced HDAC3 activity, correlating with IL-6 overexpression [5].
  • Non-Histone Acetylation: HDAC3 deacetylates transcription factors (e.g., NF-κB p65, STAT1). Inhibition by HDAC3-IN-2 hyperacetylates p65 at Lys310, attenuating DNA binding and reducing TNF-α and IL-1β in macrophages [1] [9]. In neuronal ischemia models, HDAC3 inhibition acetylates STAT1, suppressing AIM2 inflammasome activation [1] [9].

Table 2: Functional Consequences of HDAC3-IN-2-Induced Acetylation

Acetylation TargetResidue/LocusFunctional Outcome
Histone H3H3K9, H3K27Chromatin relaxation; ↑ pro-apoptotic gene expression
NF-κB p65Lys310↓ DNA binding; ↓ pro-inflammatory cytokines
STAT1Lys410↓ AIM2 inflammasome; neuroprotection
Bcl-2Unknown↓ Anti-apoptotic activity

Table 3: HDAC3-IN-2 Compound Profile

PropertyValue
Chemical NameHDAC3-IN-2 (compound 4i)
CAS No.3033039-28-7
StructurePyrazinyl hydrazide
Molecular Weight315.37 g/mol
HDAC3 IC₅₀14 nM
Cytotoxicity (MDA-MB-231)IC₅₀ = 0.74 μM
Key TargetsH3K9ac, H3K27ac, NF-κB p65

Properties

Product Name

Hdac3-IN-2

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-N'-propylpyrazine-2-carbohydrazide

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

InChI

InChI=1S/C16H21N5O2/c1-3-8-20-21-16(22)14-10-19-15(11-17-14)18-9-12-4-6-13(23-2)7-5-12/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,18,19)(H,21,22)

InChI Key

UNXQXLFIXZKRCS-UHFFFAOYSA-N

Canonical SMILES

CCCNNC(=O)C1=CN=C(C=N1)NCC2=CC=C(C=C2)OC

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